4-Acetyl-3,5-dioxo-1-methylcyclohexanecarboxylic acid

Descripción general

Descripción

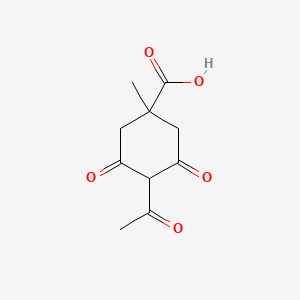

4-Acetyl-3,5-dioxo-1-methylcyclohexanecarboxylic acid is a chemical compound with the molecular formula C₁₀H₁₂O₅ and a molecular weight of 212.2 g/mol . This compound is known for its unique structure, which includes an acetyl group, two keto groups, and a carboxylic acid group attached to a cyclohexane ring. It is used in various scientific research applications, particularly in the fields of chemistry and biochemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-3,5-dioxo-1-methylcyclohexanecarboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the acetylation of 3,5-dioxo-1-methylcyclohexanecarboxylic acid using acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Chemical Reactions

The chemical behavior of 4-acetyl-3,5-dioxo-1-methylcyclohexanecarboxylic acid is determined by its functional groups. Key reactions include:

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Reduction: The ketone groups can be reduced to alcohols using reducing agents.

Potential Interactions

The presence of the dioxo and carboxylic functionalities suggests potential interactions with biological targets, though further studies are needed to clarify its specific biological effects. Compounds with similar structures sometimes show antimicrobial and anti-inflammatory properties.

Structural Comparison

This compound's specific bicyclic structure and dual carbonyl functionalities may give it unique reactivity profiles compared to similar compounds.

Structural Comparison Table

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Acetylcyclopentanedione | Contains a five-membered ring; less complex | |

| 2-Acetyl-1-cyclopentanecarboxylic acid | Similar carboxylic acid functionality | |

| 5-Acetyl-2-hydroxy-4-pyridinecarboxylic acid | Contains nitrogen; different biological activity |

Hazard Statements

This compound causes skin and serious eye irritation and may cause respiratory irritation .

- P264: Wash hands thoroughly after handling

- P280: Wear protective gloves/protective clothing/eye protection/face protection

- P302 + P352: IF ON SKIN: Wash with plenty of soap and water

- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

- P321: Specific treatment

- P332 + P313: If skin irritation occurs: Get medical advice/attention

- P362: Take off contaminated clothing and wash before reuse

Aplicaciones Científicas De Investigación

4-Acetyl-3,5-dioxo-1-methylcyclohexanecarboxylic acid is utilized in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biochemistry: The compound is used for immobilizing amino acids on a solid phase, which is crucial for peptide synthesis and protein studies.

Medicine: Research into its potential therapeutic applications, such as drug development and delivery systems, is ongoing.

Mecanismo De Acción

The mechanism of action of 4-Acetyl-3,5-dioxo-1-methylcyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the acetyl and keto groups, enable it to participate in various biochemical reactions. For instance, it can form covalent bonds with amino acids, facilitating the immobilization of peptides on solid supports . Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile reagent in biochemical assays and studies.

Comparación Con Compuestos Similares

Methyl 4-allyl-3,5-dioxo-1-cyclohexanecarboxylate: This compound shares a similar cyclohexane ring structure with keto and carboxylic acid groups but differs in the presence of an allyl group instead of an acetyl group.

3,5-Dioxocyclohexanecarboxylic acid: This compound lacks the acetyl and methyl groups present in 4-Acetyl-3,5-dioxo-1-methylcyclohexanecarboxylic acid, making it less versatile in certain chemical reactions.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and versatility. Its ability to undergo various chemical reactions and its applications in immobilizing amino acids make it a valuable compound in scientific research and industrial applications .

Actividad Biológica

4-Acetyl-3,5-dioxo-1-methylcyclohexanecarboxylic acid (CAS No. 181486-37-3) is a compound with significant potential in various biochemical applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₀H₁₂O₅

- Molar Mass : 212.2 g/mol

- Density : 1.386 g/cm³

- Melting Point : 95-99°C

- Boiling Point : 414.6°C (predicted)

- pKa : 3.68 (predicted)

- Hazard Symbols : Xi - Irritant

The biological activity of this compound is attributed to its ability to interact with various molecular targets through its functional groups. The acetyl and keto groups allow for participation in biochemical reactions, including:

- Covalent bonding with amino acids , facilitating peptide synthesis.

- Inhibition of oxidative stress , potentially through the reduction of reactive oxygen species (ROS) levels in cellular environments.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant properties. For instance, studies have shown that certain derivatives can reduce ROS levels, thereby protecting cells from oxidative damage .

Peptide Synthesis

This compound is utilized in the immobilization of amino acids on solid phases, which is crucial for peptide synthesis and protein studies. The ability to form stable bonds with amino acids enhances the efficiency of peptide synthesis protocols .

Therapeutic Potential

The compound's structure suggests potential applications in drug development. Its unique functional groups may facilitate interactions with biological targets, making it a candidate for further pharmacological studies.

Case Studies and Research Findings

A review of the literature reveals several experimental studies focused on the biological activity of related compounds:

- Antioxidant Activity :

- Peptide Synthesis Efficiency :

- Potential Drug Development :

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C₁₀H₁₂O₅ | Antioxidant; Peptide synthesis |

| Methyl 4-allyl-3,5-dioxo-1-cyclohexanecarboxylate | C₁₁H₁₄O₅ | Antioxidant; Less versatile |

| 3,5-Dioxocyclohexanecarboxylic acid | C₉H₈O₅ | Limited reactivity; No acetyl group |

Propiedades

IUPAC Name |

4-acetyl-1-methyl-3,5-dioxocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-5(11)8-6(12)3-10(2,9(14)15)4-7(8)13/h8H,3-4H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKXVKLKWGINRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1C(=O)CC(CC1=O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696542 | |

| Record name | 4-Acetyl-1-methyl-3,5-dioxocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181486-37-3 | |

| Record name | 4-Acetyl-1-methyl-3,5-dioxocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Acetyl-3,5-dioxo-1-methylcyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.